Cyclohexylzinc bromide

Catalog No.
S1898887
CAS No.
7565-57-3
M.F
C6H11BrZn
M. Wt
228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylzinc bromide

CAS Number

7565-57-3

Product Name

Cyclohexylzinc bromide

IUPAC Name

bromozinc(1+);cyclohexane

Molecular Formula

C6H11BrZn

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Zn+]Br

Canonical SMILES

C1CC[CH-]CC1.[Zn+]Br

Cyclohexylzinc bromide is an organozinc compound with the molecular formula C6H11BrZn\text{C}_6\text{H}_{11}\text{BrZn} and a molecular weight of approximately 228.45 g/mol. It consists of a cyclohexyl group (C6H11\text{C}_6\text{H}_{11}) bonded to a zinc atom, which is further bonded to a bromine atom. This compound typically exists as a solution in tetrahydrofuran (THF), where it is commonly utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Negishi coupling reactions .

The structure of cyclohexylzinc bromide features a tetrahedral geometry around the zinc atom, which is sp³ hybridized. The bond between zinc and carbon is polarized due to the differing electronegativities of the two elements, making the carbon atom slightly negative and thus capable of acting as a nucleophile in

Cyclohexylzinc bromide is a flammable and air-sensitive compound. It should be handled with proper care under inert atmosphere (absence of oxygen and moisture) using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Cyclohexylzinc bromide primarily participates in Negishi coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The general reaction can be represented as follows:

C6H11ZnBr+R X+Pd catalystR C6H11+ZnBrX+Pd 0 \text{C}_6\text{H}_{11}\text{ZnBr}+\text{R X}+\text{Pd catalyst}\rightarrow \text{R C}_6\text{H}_{11}+\text{ZnBrX}+\text{Pd 0 }

Here, R X\text{R X} represents an organic halide, and Pd 0 \text{Pd 0 } indicates the palladium catalyst in its inactive state, which is regenerated during the reaction cycle . Cyclohexylzinc bromide can also react with sulfur dioxide surrogates to produce zinc sulfinate salts, which can be further alkylated to synthesize various useful sulfones .

While cyclohexylzinc bromide is often purchased as a ready-made solution, it can be synthesized by treating a Grignard reagent, such as cyclohexylmagnesium bromide, with zinc bromide. The reaction can be summarized as follows:

C6H11MgBr+ZnBr2C6H11ZnBr+MgBr2\text{C}_6\text{H}_{11}\text{MgBr}+\text{ZnBr}_2\rightarrow \text{C}_6\text{H}_{11}\text{ZnBr}+\text{MgBr}_2

This method allows for the generation of cyclohexylzinc bromide in situ for use in subsequent reactions .

Cyclohexylzinc bromide is primarily employed in:

  • Negishi Coupling Reactions: Facilitating the formation of carbon-carbon bonds between various organic fragments.
  • Synthesis of Sulfones: Reacting with sulfur dioxide surrogates to create zinc sulfinate salts that can be alkylated .
  • Organic Synthesis: Serving as an intermediate in various synthetic pathways involving organozinc reagents.

Due to its role as an organozinc reagent, interaction studies typically focus on its reactivity with organic halides and other electrophiles rather than biological interactions. The ability of cyclohexylzinc bromide to form stable complexes with palladium and other metals makes it valuable for cross-coupling methodologies in synthetic organic chemistry .

Cyclohexylzinc bromide shares similarities with several other organozinc compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Cyclopentylzinc bromideC₅H₉BrZnSmaller cyclic structure; different reactivity profile.
Benzylzinc bromideC₇H₈BrZnAromatic ring increases stability; used for different coupling reactions.
Isobutylzinc bromideC₄H₉BrZnBranched structure; used in similar coupling reactions but may show different regioselectivity.
Phenylzinc iodideC₆H₅ZnIContains iodine instead of bromine; different reactivity due to halogen type.

Cyclohexylzinc bromide's unique cyclohexyl group provides specific steric and electronic properties that influence its reactivity patterns compared to these similar compounds .

Dates

Modify: 2023-08-16

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